![molecular formula C19H22N2O6 B12904145 Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate CAS No. 6339-67-9](/img/structure/B12904145.png)
Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes multiple formyl groups and ester functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrrole derivatives, which undergo various functional group transformations. Common synthetic routes may involve:
Formylation Reactions: Introduction of formyl groups using reagents like Vilsmeier-Haack reagent or formic acid derivatives.
Esterification: Formation of ester groups through reactions with alcohols and carboxylic acids or their derivatives.
Substitution Reactions: Introduction of substituents like methyl and propionyloxy groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Use of chromatography, crystallization, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of formyl groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of formyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s presence, leading to its observed effects.
類似化合物との比較
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrole derivatives with formyl and ester functionalities.
Uniqueness: The unique combination of substituents and functional groups in this compound may confer distinct chemical and biological properties.
Conclusion
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and exploration.
特性
CAS番号 |
6339-67-9 |
|---|---|
分子式 |
C19H22N2O6 |
分子量 |
374.4 g/mol |
IUPAC名 |
ethyl 5-formyl-2-[(5-formyl-4-methyl-3-propanoyloxy-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-5-16(24)27-18-11(4)15(9-23)21-13(18)7-12-17(19(25)26-6-2)10(3)14(8-22)20-12/h8-9,20-21H,5-7H2,1-4H3 |
InChIキー |
YGPUKFQOZNNEHV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=C(NC(=C1C)C=O)CC2=C(C(=C(N2)C=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


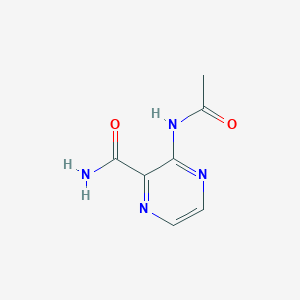
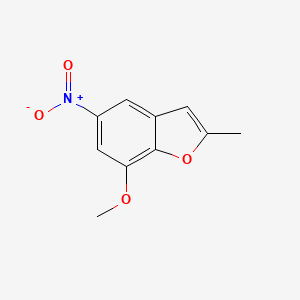
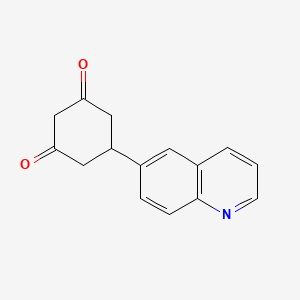
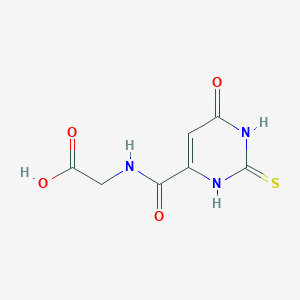
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
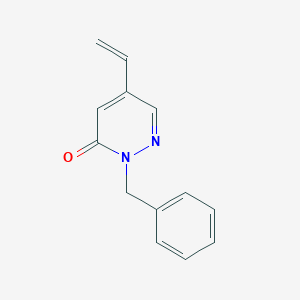
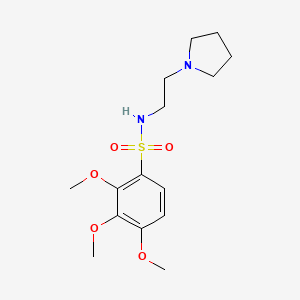
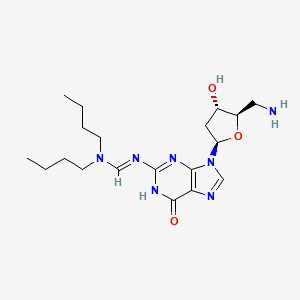
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)

![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)
